

Application Notes: 5-Nitrovanillin as a Versatile Precursor in Organic Synthesis

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| Compound of Interest | | |
|----------------------|-----------------|-----------|
| Compound Name: | 5-Nitrovanillin | |
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Introduction

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin, a primary component of vanilla bean extract.[1][2][3] It presents as a yellow crystalline powder and is a valuable intermediate in organic and medicinal chemistry.[1][4] The molecule's utility stems from its array of reactive functional groups: an aldehyde, a hydroxyl, a methoxy, and a nitro group.[1][2] These groups provide multiple reaction sites, allowing **5-nitrovanillin** to serve as a key starting material for a diverse range of compounds, including pharmaceutical ingredients, novel heterocyclic compounds, and bioactive molecules.[1][2][4]

Physicochemical Properties of 5-Nitrovanillin

| Property | - Value | References |
|-------------------|---|------------|
| Molecular Formula | C ₈ H ₇ NO ₅ | [1] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| Appearance | Yellow crystalline powder | [1][2][4] |
| Melting Point | 172–178°C | [1][2][5] |
| Solubility | Sparingly soluble in water; soluble in hot alkali solutions and methanol. | [2][4] |
| CAS Number | 6635-20-7 | [1][2] |



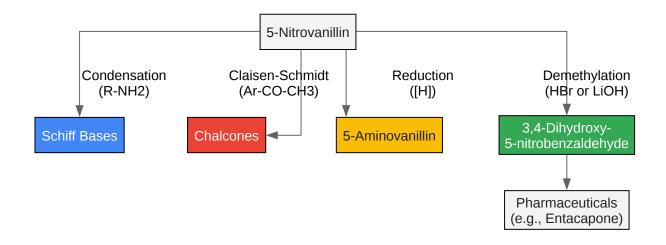
Key Synthetic Applications

5-Nitrovanillin is a foundational precursor for several important classes of organic compounds, driven by the reactivity of its functional groups.

- Synthesis of Pharmaceutical Intermediates: It is a critical starting material for active pharmaceutical ingredients (APIs). Notably, it is used in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Opicapone, which are prescribed for the management of Parkinson's disease.[1][2][4] Demethylation of 5-nitrovanillin yields 3,4-dihydroxy-5-nitrobenzaldehyde, a key precursor for Entacapone.[2]
- Synthesis of Schiff Bases: The aldehyde group of 5-nitrovanillin readily undergoes
 condensation reactions with primary aromatic amines to form Schiff bases (imines).[6][7]
 These compounds are investigated for their wide range of biological activities, including
 antimicrobial and anticancer properties.[6][8]
- Synthesis of Chalcones: Through Claisen-Schmidt condensation, **5-nitrovanillin** reacts with various aryl ketones in the presence of a base to form chalcones.[9][10][11] Chalcones are precursors to flavonoids and are known for their significant pharmacological potential, including anticancer and anti-inflammatory activities.[8][10]
- Synthesis of Other Bioactive Molecules: The versatile functional groups allow for further modifications. The nitro group can be reduced to an amino group to form 5-aminovanillin, while the aldehyde can be oxidized to a carboxylic acid, creating 5-nitrovanillic acid.[1][4] These derivatives serve as building blocks for more complex molecules, including phenethylamines and coenzyme Q analogs.[1][2]

Overview of Synthetic Pathways from 5-Nitrovanillin





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Caption: Key synthetic transformations starting from **5-nitrovanillin**.

Experimental Protocols Protocol 1: Synthesis of 5-Nitrovanillin from Vanillin

This protocol describes the nitration of vanillin at low temperatures to produce **5-nitrovanillin** with a good yield.[5]

Materials:

- Vanillin (75 mmol)
- Dichloromethane (DCM) (55 mL)
- Concentrated Nitric Acid (HNO₃) (12 mL)
- Ice water (25 mL)
- Ethanol
- Beakers, magnetic stirrer, dropping funnel



Procedure:

- Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a beaker placed in an ice-salt bath to maintain a temperature of 0-5°C.
- Slowly add 12 mL of concentrated nitric acid dropwise to the stirred solution.
- After the addition is complete, continue stirring the mixture at room temperature for 20 minutes.
- Pour 25 mL of ice water into the reaction mixture and let it stand for 2 hours to allow for precipitation.[5]
- Collect the precipitate by filtration.
- Recrystallize the crude product from ethanol to obtain pure, bright yellow crystals of 5nitrovanillin.[5]
- Dry the product and determine the melting point and yield. The expected yield is approximately 64%.[5]

Quantitative Data for 5-Nitrovanillin Synthesis Methods

| Method | Nitrating Agent | Solvent <i>l</i> Catalyst | Temperat ure (°C) | Reaction Time (h) | Yield (%) | Referenc es |
|------------------------|-------------------------------|------------------------------|----------------------|----------------------|-----------|----------------|
| Standard Nitration | Conc. HNO₃ | Glacial Acetic Acid | 20–40 | 2–4 | ~75 | [1][2] |
| Catalytic Nitration | Acetyl Nitrate | Silica Gel | - | - | up to 88 | [1][2] |
| Low-Temp Nitration | Conc. HNO₃ | Dichlorome thane | 0–5 | 1–2 | ~64-88 | [5] |
| CAN- Mediated | Cerium Ammonium Nitrate | Acetic Acid / PEG-400 | 20–60 | 1.0–2.5 | >85 | [1][12][13] |



Protocol 2: Synthesis of a Schiff Base from 5-Nitrovanillin

This protocol details the condensation reaction between **5-nitrovanillin** and an aromatic amine to yield a Schiff base.[6][7]

Materials:

- 5-Nitrovanillin (1 mmol)
- Substituted Aromatic Amine (e.g., 4-chloroaniline) (1 mmol)
- Dichloromethane (DCM) (20 mL)
- Glacial Acetic Acid (catalyst, 2-3 drops)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask, reflux condenser

Procedure:

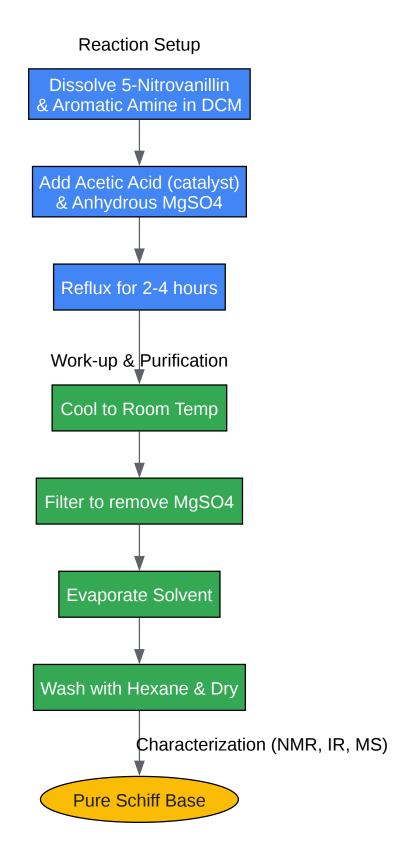
- Dissolve 1 mmol of 5-nitrovanillin in 20 mL of DCM in a round-bottom flask.
- Add 1 mmol of the selected aromatic amine to the solution.
- Add 2-3 drops of glacial acetic acid as a catalyst and a small amount of anhydrous MgSO₄ as a drying agent.[6][7]
- Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solution to remove MgSO₄.
- Evaporate the solvent (DCM) under reduced pressure.



 Wash the resulting solid product with a cold non-polar solvent (e.g., hexane) and dry it to obtain the pure Schiff base. Yields can be high, potentially up to 100% depending on the amine used.[6][7]

Workflow for Schiff Base Synthesis and Purification





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Caption: Experimental workflow for the synthesis of Schiff bases.



Biological Activity of 5-Nitrovanillin Derivatives

Derivatives synthesized from **5-nitrovanillin** often exhibit significant biological activities. The introduction of the nitro group, in particular, can enhance the biological potential compared to the parent vanillin molecule.[14]

Antimicrobial and Anticancer Potential

Studies have shown that **5-nitrovanillin** and its derivatives possess potent antimicrobial and anticancer properties.[1][14][15] For instance, **5-nitrovanillin** demonstrates stronger antibacterial inhibition against strains like S. aureus and B. cereus compared to vanillin.[14] Furthermore, certain Schiff bases and chalcones derived from it have been evaluated for their cytotoxic effects against various cancer cell lines.[8][15][16] The mechanism of action for some anticancer derivatives involves the induction of apoptosis, a form of programmed cell death.[15] [16]

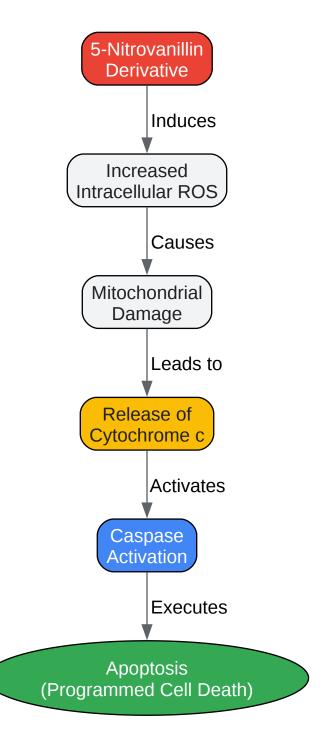
Ouantitative Biological Activity Data

| Compound Type | Target/Organis m | Activity Metric | Result | References |
|------------------------------|-------------------------------|-------------------|------------------------|------------|
| 5-Nitrovanillin | S. aureus | Inhibition Zone | 32 mm | [14] |
| 5-Nitrovanillin | B. cereus | Inhibition Zone | 38 mm | [14] |
| 5-Nitrovanillin | F. oxysporum | Fungal Inhibition | 90% at 200 μg/mL | [14] |
| Thiazolidinone Derivative | MDA-MB-231 (Breast Cancer) | IC50 | 6.61 μM (after 24h) | [15] |

Signaling Pathway: Intrinsic Apoptosis

Many anticancer compounds exert their effect by triggering the intrinsic (mitochondrial) pathway of apoptosis. While specific pathways for all **5-nitrovanillin** derivatives are still under investigation, a common mechanism involves increasing reactive oxygen species (ROS), which damages mitochondria, leading to the release of cytochrome c and the activation of caspases that execute cell death.[15][16]





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Caption: Simplified intrinsic apoptosis pathway induced by bioactive derivatives.

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